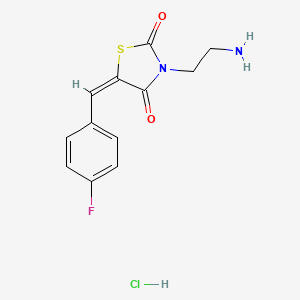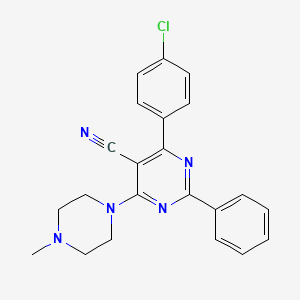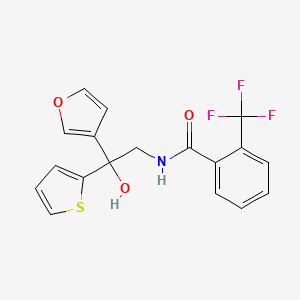
(5E)-3-(2-aminoethyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5E)-3-(2-aminoethyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride” is a chemical compound with the molecular formula C12H12ClFN2O2S and a molecular weight of 302.76. It is available for purchase from various chemical suppliers .
Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the compound’s reactivity with other substances, its role as a reactant or product in chemical reactions, and the conditions under which it reacts. Unfortunately, specific information on the chemical reactions involving this compound is not available from the search results .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . Unfortunately, specific physical and chemical properties of this compound are not available from the search results.Scientific Research Applications
Antimicrobial Activity
Compounds related to (5E)-3-(2-aminoethyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride have been studied for their antimicrobial properties. For instance, derivatives of thiazolidine-2,4-dione have shown notable inhibitory activities against pathogenic strains of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans (Stana et al., 2014). Similarly, another study synthesized and characterized thiazolidine-2,4-dione derivatives, assessing their antibacterial and antifungal activities against various microbes (Rajput et al., 2011).
Anticancer Potential
Thiazolidine-2,4-dione derivatives have also been explored for their anticancer activity. A study found that certain synthesized compounds from this class demonstrated significant anticancer activity against the human breast cancer cell line MCF-7 (Kumar & Sharma, 2022). Another investigation highlighted the synthesis of various thiazolidine-2,4-dione derivatives and their evaluation for cytotoxic activity against cancer cell lines, emphasizing their potential as cancer inhibitory agents (Tran et al., 2018).
Antiviral Activity
In the context of antiviral research, a study focusing on herbal compounds related to (5E)-3-(2-aminoethyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride revealed that it could potentially inhibit HIV-1 reverse transcriptase activity, offering a novel approach in the treatment of HIV/AIDS (Seniya et al., 2015).
Antidiabetic and Hypolipidemic Activities
Research has also been conducted on the hypoglycemic and hypolipidemic activities of thiazolidine-2,4-dione derivatives. One study synthesized and evaluated over 100 derivatives for these activities in diabetic mice, indicating the significance of the 5-(4-oxybenzyl) moiety for substantial activity (Sohda et al., 1982).
Future Directions
The future directions for research on a compound can depend on many factors, including its potential applications, current limitations, and areas of interest in the scientific community. Unfortunately, specific information on future directions for research on this compound is not available from the search results .
properties
IUPAC Name |
(5E)-3-(2-aminoethyl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S.ClH/c13-9-3-1-8(2-4-9)7-10-11(16)15(6-5-14)12(17)18-10;/h1-4,7H,5-6,14H2;1H/b10-7+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXVRANZTUNDLB-HCUGZAAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CCN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(2-aminoethyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2379978.png)
![1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2379980.png)
![4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2379982.png)
![Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate](/img/structure/B2379985.png)
![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2379987.png)


![4-(tert-butyl)-N-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamothioyl)benzamide](/img/structure/B2379992.png)


![1-(4-Bromophenyl)sulfonyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2379995.png)

![[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride](/img/structure/B2380000.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2380001.png)